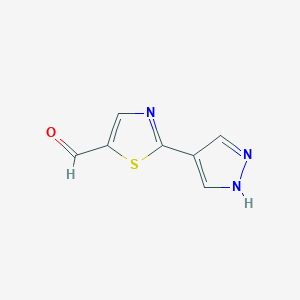

5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-

Overview

Description

Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method, and their structures were characterized by 1 H NMR, mass spectrometry, and elemental analysis . The synthesis of ethyl 1, 3, 4-trimethyl-1H-pyrazole-5-carboxylate (2g) and its analogues (2h) involved mixing paraformaldehyde (3.6 g, 0.12 mol), 1,4-dioxane (100 mL) and 2a (10 g, 0.06 mol) uniformly. Then H 2 SO 4 (0.6 g, 0.006 mol) and concentrated hydrochloric acid (12 g, 12 mol) were added to a stirred mixture and heated to reflux .Molecular Structure Analysis

The molecular formula of “5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-” is C7H5N3OS. Pyrazole is a pi-excessive heterocyclic system, which contains two nitrogen atoms; one is pyrrole type at position-1; while, other is pyridine type at position-2 .Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The molecular weight of “5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-” is 179.2 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Antibacterial Applications

- Antibacterial Agents : A study demonstrated the synthesis of analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antifungal Applications

- Fungicidal Activity : Compounds synthesized from 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) were evaluated for their potential as fungicides against rice sheath blight, a major disease in rice (Chen et al., 2000).

Anticancer Applications

- Anticancer Agents : Various synthesized compounds, including 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole incorporated fused thiazolo[2,3-b]quinazolinones, showed notable anticancer potency against HepG2 and MCF-7 cell lines (Deshineni et al., 2020).

Analgesic Applications

- Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibited significant analgesic properties, as evidenced by in vivo studies (Karrouchi et al., 2016).

Mechanism of Action

Target of Action

The compound 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde, also known as 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-, is part of the pyrazole and thiazole family of compounds . These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities . .

Mode of Action

Compounds of the pyrazole series are known to interact with various biological targets, leading to a range of pharmacological effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole and thiazole compounds, it is likely that multiple pathways are affected .

Result of Action

Given the range of biological activities exhibited by pyrazole and thiazole compounds, the compound likely has multiple effects at the molecular and cellular level .

Future Directions

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-4-6-3-8-7(12-6)5-1-9-10-2-5/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIYRKBVZXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)